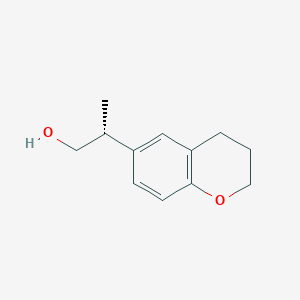

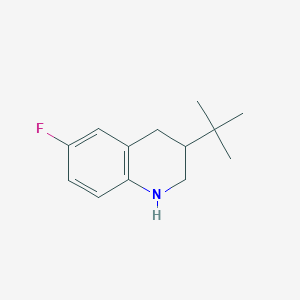

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide, commonly known as CDDO-ethyl amide or CDDO-EA, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Molecular Interactions and Crystal Packing

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, a compound with structural similarities, demonstrates the importance of noncovalent interactions like hydrogen, stacking, and halogen bonding in stabilizing its crystal structure. These interactions play a critical role in the compound's molecular structure and reactivity, as evidenced by the utilization of single-crystal X-ray diffraction and Hirshfeld surface analysis. The study highlights the compound's stability and chemical reactivity through density functional theory (DFT) calculations, emphasizing the significance of dispersive interactions in crystal packing (Gouda et al., 2022).

Synthesis Pathways

Research on the synthesis of similar compounds, such as 7-halo-1-indanones and 8-halo-1-tetralones, provides insights into regioselective oxidation and cyclization reactions. These methods highlight the versatility of naphthalene derivatives in organic synthesis, offering pathways to generate diverse molecular structures with potential applications in drug development and materials science (Nguyen et al., 2003).

Reactivity with Aromatic Amines

The reactivity of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, leading to the formation of angular heterocyclic compounds, showcases the compound's potential in creating complex molecules. This behavior suggests applications in synthesizing novel organic compounds with specific physicochemical properties for use in pharmaceuticals and advanced materials (Agarwal & Mital, 1976).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The synthesis of 2-(substituted phenoxy) acetamide derivatives, incorporating 1-phenylethylamine, reveals the compound's potential in developing new therapeutic agents. These derivatives exhibit promising anticancer, anti-inflammatory, and analgesic activities, suggesting that modifications to the naphthalene structure could lead to effective pharmaceuticals (Rani et al., 2014).

Enzymatic Reactions and Biodegradation

The study on the N-deethoxymethylation of acetochlor by Rhodococcus sp. strain T3-1 demonstrates the biodegradation capabilities of enzymes against chloroacetanilide herbicides. This research highlights the potential of microbial enzymes in environmental bioremediation and the detoxification of harmful agrochemicals (Wang et al., 2015).

Propiedades

IUPAC Name |

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-13(23)22(12-11-14-7-3-2-4-8-14)18-17(21)19(24)15-9-5-6-10-16(15)20(18)25/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIVLWGWCJTPFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2759532.png)

![2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2759538.png)

![7-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2759539.png)

![3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2759541.png)

![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2759543.png)

![1-(3-(morpholinosulfonyl)phenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2759547.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2759551.png)

![5H-[1]benzothieno[3,2-c]carbazole](/img/structure/B2759553.png)